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Compound of Interest

Compound Name:
3-(4-methoxyphenyl)-1H-pyrazole-

4-carbaldehyde

Cat. No.: B112229 Get Quote

An In-depth Technical Guide to 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development on the chemical compound 3-(4-methoxyphenyl)-1H-
pyrazole-4-carbaldehyde. It delves into its core chemical structure, synthesis,

characterization, and its pivotal role as a versatile intermediate in the fields of medicinal

chemistry and materials science.

Introduction: A Privileged Scaffold in Modern
Chemistry
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound

featuring a central pyrazole ring. This five-membered aromatic ring, containing two adjacent

nitrogen atoms, is substituted at the C3 position with a 4-methoxyphenyl group and at the C4

position with a formyl (carbaldehyde) group. The pyrazole nucleus is considered a "privileged

structure" in medicinal chemistry, as it is a core component in numerous biologically active

compounds and approved pharmaceuticals.[1][2] The presence of the reactive carbaldehyde

group makes this molecule an exceptionally valuable and versatile building block for the

synthesis of more complex molecular architectures.[3]
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The unique arrangement of the pyrazole, the electron-donating methoxyphenyl group, and the

electron-withdrawing aldehyde function dictates the compound's chemical reactivity and

physical properties.

Property Value Reference

Molecular Formula C₁₁H₁₀N₂O₂

Molecular Weight 202.21 g/mol

Appearance
Solid (typically a white to

yellow powder)
[3]

IUPAC Name
3-(4-methoxyphenyl)-1H-

pyrazole-4-carbaldehyde

SMILES String COc1ccc(cc1)-c2n[nH]cc2C=O

InChI Key
QSGGFCPKXTULQQ-

UHFFFAOYSA-N

Melting Point
146-148 °C (for the related 3-

phenyl analog)
[3]

Synthesis and Mechanism: The Vilsmeier-Haack
Reaction
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the

Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group onto an electron-rich

aromatic or heterocyclic ring.

Causality of the Experimental Choice
The Vilsmeier-Haack reaction is the method of choice for several reasons:

High Regioselectivity: The reaction reliably formylates the C4 position of the 1H-pyrazole

ring, which is the most nucleophilic site.

Versatility: It is tolerant of a wide range of functional groups on the pyrazole precursors.
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Accessible Reagents: The Vilsmeier reagent is readily prepared in situ from common

laboratory chemicals, dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium

ion), which is then attacked by the electron-rich pyrazole ring. Subsequent hydrolysis of the

resulting iminium intermediate yields the final carbaldehyde product.

Synthetic Workflow Diagram

Step 1: Vilsmeier Reagent Formation

Step 2: Electrophilic Substitution

Step 3: Hydrolysis & Isolation

Dimethylformamide (DMF)

Vilsmeier Reagent
(Chloroiminium ion)

+ POCl₃
(0-10 °C)

Phosphorus Oxychloride (POCl₃)

Iminium Salt Intermediate

3-(4-methoxyphenyl)-1H-pyrazole

+ Vilsmeier Reagent

3-(4-methoxyphenyl)-1H-
pyrazole-4-carbaldehyde

+ H₂O / Base
(Work-up)

Click to download full resolution via product page

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
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Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures for Vilsmeier-

Haack formylation of pyrazoles.[1][5]

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen

inlet, cool dry dimethylformamide (DMF, 4 equivalents) to 0 °C in an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2-4 equivalents)

dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

Stir the mixture for 30 minutes at this temperature until a viscous, white Vilsmeier reagent

forms.

Reactant Addition: Dissolve the starting material, 3-(4-methoxyphenyl)-1H-pyrazole (1

equivalent), in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed

Vilsmeier reagent.

Reaction: After the addition is complete, raise the temperature of the reaction mixture to 70-

90 °C and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to room

temperature and carefully pour it into a beaker of crushed ice containing a saturated solution

of sodium bicarbonate or sodium hydroxide to neutralize the acid and hydrolyze the

intermediate.

Isolation: The solid product typically precipitates upon neutralization. Collect the precipitate

by vacuum filtration.

Purification: Wash the crude solid with cold water and dry it. Further purification can be

achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column

chromatography on silica gel.

Spectroscopic Characterization
The structure of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unambiguously

confirmed through a combination of spectroscopic techniques. The data presented below are
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typical values based on analyses of structurally similar compounds.[5][7]

Technique Characteristic Signals and Interpretation

¹H NMR

δ 9.8-10.0 ppm (s, 1H): Sharp singlet

characteristic of the aldehyde proton (-CHO).δ

8.0-8.5 ppm (s, 1H): Singlet for the C5 proton of

the pyrazole ring.δ 7.5-7.8 ppm (d, 2H): Doublet

for the two aromatic protons on the

methoxyphenyl ring ortho to the pyrazole.δ 6.9-

7.1 ppm (d, 2H): Doublet for the two aromatic

protons on the methoxyphenyl ring meta to the

pyrazole.δ 3.8-3.9 ppm (s, 3H): Sharp singlet

corresponding to the methoxy (-OCH₃) protons.

¹³C NMR

δ 183-190 ppm: Carbonyl carbon of the

aldehyde group.δ ~160 ppm: C4 of the phenyl

ring (attached to -OCH₃).δ ~150-155 ppm: C3 of

the pyrazole ring.δ ~110-140 ppm: Remaining

aromatic and pyrazole carbons.δ ~55 ppm:

Methoxy group carbon.

FT-IR (cm⁻¹)

~1660-1680 cm⁻¹: Strong C=O stretching

vibration of the aromatic aldehyde.~2800-2900

cm⁻¹: C-H stretching of the aldehyde.~1500-

1600 cm⁻¹: C=C and C=N stretching vibrations

of the aromatic and pyrazole rings.

HRMS (ESI-TOF)
[M+H]⁺: Calculated for C₁₁H₁₁N₂O₂⁺, observed

value should match closely.

Applications in Drug Discovery and Materials
Science
The true value of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde lies in its utility as a

versatile chemical intermediate.

Scaffold for Medicinal Chemistry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.mdpi.com/1422-8599/2024/1/M1782
https://orca.cardiff.ac.uk/id/eprint/150959/1/crystals-12-00663-v2.pdf
https://www.benchchem.com/product/b112229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The aldehyde functional group serves as a reactive handle for a multitude of chemical

transformations, allowing for the rapid generation of diverse compound libraries for biological

screening. This is a cornerstone of modern drug discovery.

Synthesis of Schiff Bases (Aldimines): The aldehyde readily condenses with various primary

amines to form Schiff bases, which are themselves a class of biologically active compounds.

[8]

Precursor to Fused Heterocycles: The formyl group can participate in cyclization reactions to

build more complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines or

pyrazolo[3,4-d]pyrimidines, which are scaffolds for potent kinase inhibitors and other

therapeutic agents.[5]

Wittig and Related Reactions: The aldehyde can be converted into alkenes, providing

another route for molecular elaboration.

Derivative Synthesis

3-(4-methoxyphenyl)-1H-
pyrazole-4-carbaldehyde

Schiff Bases
(Antimicrobial, Anticancer)

+ R-NH₂

Fused Pyrazoles
(Kinase Inhibitors)+ Dinucleophiles

Substituted Methanols
(Reduction Products)

+ NaBH₄

Carboxylic Acids
(Oxidation Products)

+ KMnO₄
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Caption: Role as a central scaffold in generating diverse chemical derivatives.

Intermediate in Materials Science
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Beyond pharmaceuticals, pyrazole-4-carbaldehyde derivatives have been identified as valuable

precursors in materials science. Their conjugated electronic systems and potential for

functionalization make them suitable for creating novel organic materials. Reported

applications for related compounds include the synthesis of fluorescent sensors, materials for

solar cells, and organic light-emitting diodes (OLEDs).[5]

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-
(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4,

Oral).

GHS Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statement: H302: Harmful if swallowed

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat. Avoid inhalation of dust and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a high-value chemical entity whose

importance is derived from its strategic combination of a biologically relevant pyrazole core and

a synthetically versatile aldehyde handle. Its straightforward synthesis via the Vilsmeier-Haack

reaction and its demonstrated utility as a precursor to a vast array of more complex molecules

solidify its role as a critical building block for innovation in pharmaceutical discovery,

agrochemicals, and advanced materials. This guide provides the foundational knowledge for

researchers to effectively utilize this compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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